![molecular formula C19H21N B10838883 [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)
[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin ist eine organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin . Diese Verbindung weist eine Benzylgruppe auf, die an einen Inden-Rest gebunden ist, welcher wiederum mit einer Ethyl-methylamin-Gruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin umfasst in der Regel die folgenden Schritte:
Bildung des Inden-Rests: Der Inden-Rest kann durch eine Friedel-Crafts-Alkylierungsreaktion synthetisiert werden, bei der Benzylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit Inden reagiert.
Anlagerung der Ethylgruppe: Die Ethylgruppe kann über eine Grignard-Reaktion eingeführt werden, bei der Ethylmagnesiumbromid mit dem Inden-Derivat reagiert, um das ethylsubstituierte Inden zu bilden.
Bildung der Aminogruppe: Der letzte Schritt beinhaltet die Einführung der Aminogruppe durch reduktive Aminierung. Dies kann erreicht werden, indem das ethylsubstituierte Inden mit Methylamin in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid umgesetzt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen der Inden-Rest oxidiert wird, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können den Inden-Rest in Dihydroinden-Derivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an der Benzylgruppe auftreten und zu verschiedenen substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitriermittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Dihydroinden-Derivaten.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht.
Medizin
In der Medizin wird [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin auf seine potenziellen therapeutischen Anwendungen untersucht. Es könnte als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte biologische Signalwege abzielen .
Industrie
In der Industrie wird diese Verbindung bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene Anwendungen geeignet, darunter die Entwicklung neuer Polymere und Beschichtungen .
Wirkmechanismus
Der Wirkmechanismus von [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Inden-Rest kann mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität modulieren. Die Benzylgruppe kann die Bindungsaffinität der Verbindung an diese Zielstrukturen verstärken, was zu ihren biologischen Wirkungen führt .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indene moiety is oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indene moiety to dihydroindene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroindene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological activities.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine involves its interaction with specific molecular targets and pathways. The indene moiety can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlicher Indolstruktur.
1-Benzyl-2-methylindol: Ein Derivat mit einer Benzylgruppe, die an den Indol-Rest gebunden ist.
2-Methylindol-3-ethylamin: Eine Verbindung mit einer ähnlichen Ethyl-Amin-Gruppe, die an die Indolstruktur gebunden ist.
Einzigartigkeit
[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methylamin ist einzigartig aufgrund seiner spezifischen Kombination aus Benzylgruppe, Inden-Rest und Ethyl-methylamin-Gruppe. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C19H21N |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-(3-benzyl-3H-inden-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C19H21N/c1-20-12-11-16-14-17(13-15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h2-10,14,17,20H,11-13H2,1H3 |
InChI-Schlüssel |
UHYPQIJLHJTNMK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC(C2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838802.png)
![(Z)-1-(benzo[d]oxazol-2-yl)octadec-9-en-1-one](/img/structure/B10838814.png)
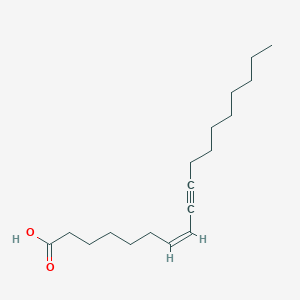
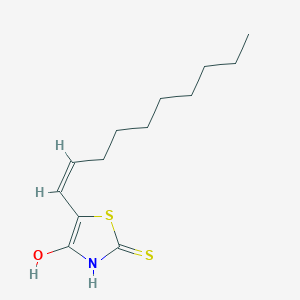
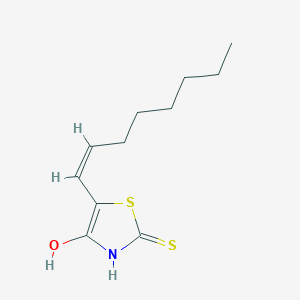
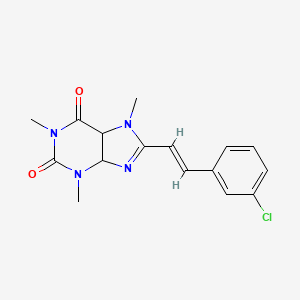
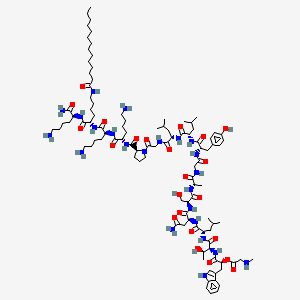
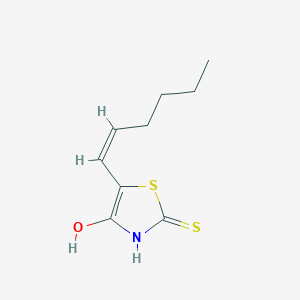
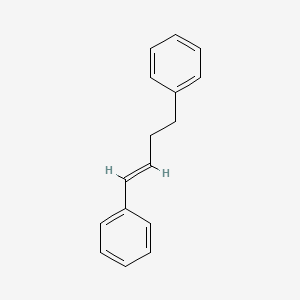
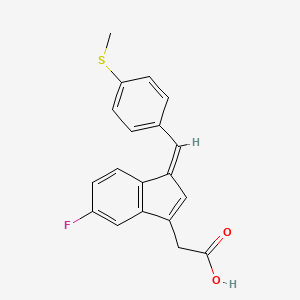
![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)

![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[14C]methylamine](/img/structure/B10838866.png)
